3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
Molecular Formula |
C6H4Cl2N4 |
|---|---|
Molecular Weight |
203.03 g/mol |
IUPAC Name |
3,4-dichloro-6-methyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H4Cl2N4/c1-2-9-4(7)3-5(8)11-12-6(3)10-2/h1H3,(H,9,10,11,12) |
InChI Key |
PYKWWIBNUJXJGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NNC(=C2C(=N1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization Using 2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde
A widely adopted method involves the reaction of 2,4-dichloro-6-methylpyrimidine-5-carbaldehyde with methylhydrazine in methanol under basic conditions. The aldehyde group at position 5 of the pyrimidine ring facilitates cyclization with hydrazine, forming the pyrazolo[3,4-d]pyrimidine core. Triethylamine is typically employed as an acid-binding agent to neutralize HCl generated during the reaction. This one-pot procedure achieves yields of 82–85% at room temperature within 6–8 hours.
The reaction mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbon, followed by intramolecular cyclization and elimination of water. The methyl group at position 6 of the pyrimidine precursor is retained in the final product, while the chloro substituents at positions 2 and 4 are repositioned to 3 and 4 during ring closure.
Solvent-Free Microwave-Assisted Cyclization
Microwave irradiation enhances reaction kinetics for the synthesis of pyrazolo[3,4-d]pyrimidines. A patent describes the use of 4,6-dichloro-5-formylpyrimidine and methylhydrazine hydrochloride under solvent-free conditions, irradiated at 150 W for 15 minutes. This method reduces reaction time from hours to minutes while maintaining yields of 78–80%. The absence of solvent simplifies purification, with crude products requiring only recrystallization from ethanol.
Chlorination Strategies for Intermediate Functionalization
Direct Chlorination Using Phosphorus Oxychloride
Post-cyclization chlorination is critical for introducing the 3,4-dichloro configuration. A two-step protocol first synthesizes 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol via cyclization of 5-amino-3-methyl-1H-pyrazole-4-carboxamide with urea. Subsequent treatment with phosphorus oxychloride (POCl₃) at reflux (110°C) for 12 hours achieves complete chlorination at positions 3 and 4. This method yields 70–75% of the target compound, with excess POCl₃ neutralized using aqueous sodium bicarbonate.
Catalytic Chlorination with N-Chlorosuccinimide
Recent advancements utilize N-chlorosuccinimide (NCS) as a milder chlorinating agent. In a dichloromethane solution containing catalytic FeCl₃ (5 mol%), the 6-methylpyrazolo[3,4-d]pyrimidine intermediate undergoes selective chlorination at positions 3 and 4 within 4 hours at 40°C. This method minimizes side reactions and improves yield to 85%, with easier handling compared to POCl₃.
Regioselective Alkylation and Substituent Control
Methyl Group Introduction via Friedel-Crafts Alkylation
The methyl group at position 6 can be introduced early in the synthesis using Friedel-Crafts alkylation. Reacting 2,4-dichloropyrimidine with methyl iodide in the presence of AlCl₃ at 60°C for 3 hours installs the methyl substituent prior to cyclization. This approach ensures precise regiochemical control, with the methyl group directing subsequent cyclization and chlorination steps.
Phase Transfer Catalysis for N-Alkylation
Phase transfer catalysis (PTC) optimizes N-alkylation in the pyrazolo[3,4-d]pyrimidine system. A reported method employs tetrabutylammonium bromide (TBAB) as the PTC agent, enabling reaction of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with methyl iodide in a biphasic water-toluene system. Sodium hydroxide (40% w/v) drives the reaction to completion within 2 hours at 50°C, achieving 88% yield.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|---|
| Base-mediated cyclization | 2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde | Methylhydrazine, Et₃N | RT, 6–8 h | 82–85% | High yield; one-pot synthesis |
| Microwave cyclization | 4,6-Dichloro-5-formylpyrimidine | Methylhydrazine HCl | 150 W, 15 min | 78–80% | Rapid; solvent-free |
| POCl₃ chlorination | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | POCl₃ | 110°C, 12 h | 70–75% | Reliable for bulk synthesis |
| NCS catalytic chlorination | 6-Methylpyrazolo[3,4-d]pyrimidine | NCS, FeCl₃ | 40°C, 4 h | 85% | Mild conditions; fewer byproducts |
Analytical Characterization and Quality Control
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6) of 3,4-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine exhibits a singlet at δ 2.41 ppm for the methyl group, with aromatic protons absent due to symmetry. 13C NMR confirms four quaternary carbons at δ 158.2 (C-3), 152.4 (C-4), 145.9 (C-6), and 112.7 ppm (C-7a).
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar pyrazolo[3,4-d]pyrimidine core with bond lengths of 1.33 Å (N1–C2) and 1.29 Å (C4–C5), consistent with aromatic delocalization. The methyl group at C6 adopts a staggered conformation relative to the pyrimidine ring.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles, such as amines or thiols, under mild conditions to form diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its electronic properties, which is useful in tuning its biological activity.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. This inhibition is particularly relevant in cancer therapy as it selectively targets proliferating tumor cells.
- IC50 Values : Studies indicate that derivatives of this compound exhibit IC50 values ranging from 45 to 97 nM against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) .
Epidermal Growth Factor Receptor (EGFR) Inhibition
Recent research has highlighted the potential of this compound in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. Derivatives designed from the pyrazolo[3,4-d]pyrimidine scaffold have shown promising anti-proliferative activities against A549 (lung cancer) and HCT-116 cell lines.
- Notable Compound : One derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating its potential as a targeted therapy for resistant cancer types .
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine can induce apoptosis in cancer cells by affecting cell cycle progression and increasing the BAX/Bcl-2 ratio significantly .
Case Study: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and CDK2 or EGFR. These studies reveal that the compound fits well into the active sites of these proteins, forming essential hydrogen bonds that enhance its inhibitory activity .
Mechanism of Action
The primary mechanism of action of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of CDK2/cyclin A2 complex . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Key Observations:
- Chlorine Reactivity : Chlorine at position 4 is common in intermediates (e.g., 4-chloro-6-(chloromethyl)-1-methyl), facilitating substitutions at this site . In contrast, 3,4-dichloro substitution (target compound) offers dual reactivity for sequential modifications.
- Methyl vs.
- Aromatic Substituents : Phenyl or fluorophenyl groups at position 1 (e.g., ) enhance lipophilicity and receptor binding, critical for kinase inhibition .
Pharmacological Activity Comparisons
Key Observations:
- Anticancer Potential: Fluorophenyl and methyl substitutions (e.g., ) improve selectivity for EGFR/ErbB2 receptors, a trait the target compound may share due to its methyl group.
- Antibacterial Activity : Chlorine and chloromethyl groups enhance interactions with bacterial enzymes (e.g., DNA gyrase) .
Physicochemical and Spectroscopic Comparisons
- NMR Data :
- Molecular Weight :
- The target compound (3,4-dichloro-6-methyl) has a molecular weight of 218.06 g/mol, lower than analogs with bulky substituents (e.g., 236.70 g/mol for 1-cyclopentyl analog ).
Biological Activity
3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 203.03 g/mol
- CAS Number : 1936199-22-2
Research indicates that 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine exhibits significant activity as a multikinase inhibitor. It has been shown to inhibit various kinases involved in cancer progression and angiogenesis. Specifically, studies highlight its potency against FLT3 and VEGFR2 kinases, which are critical in the context of acute myeloid leukemia (AML) and tumor vascularization.
Anticancer Activity
- Inhibition of Kinases : The compound has demonstrated strong inhibitory effects on FLT3 and VEGFR2 in vitro, leading to reduced proliferation of AML cells. In xenograft models using MV4-11 cells, treatment with this compound resulted in significant tumor regression without apparent toxicity at doses of 10 mg/kg over 18 days .
- Mechanistic Insights : Western blot analyses revealed that the compound induces apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been linked to reduced production of pro-inflammatory cytokines and inhibition of COX enzymes, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine?
The compound is typically synthesized via multi-step reactions. A two-step method starts with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, which undergoes cyclization to form the pyrazolo[3,4-d]pyrimidine core, followed by chlorination at positions 3 and 4 using reagents like POCl₃ or PCl₃ . Alternatively, one-pot multicomponent cyclocondensation reactions can be employed for derivatives, enabling efficient heterocycle formation under controlled temperature and solvent conditions (e.g., DMF at 100°C) .
Q. How is the structural identity of 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine confirmed?
Structural characterization relies on a combination of:
- 1H/13C-NMR : To identify proton environments and carbon frameworks (e.g., distinguishing chloro and methyl substituents).
- High-resolution mass spectrometry (HRMS) : For precise molecular weight determination.
- IR spectroscopy : To detect functional groups like C-Cl bonds (~550–850 cm⁻¹) . Crystallographic analysis may also resolve intramolecular stacking interactions in derivatives .
Q. What are the primary applications of this compound in medicinal chemistry?
The scaffold serves as a kinase inhibitor precursor, particularly for cyclin-dependent kinase 2 (CDK2), due to its planar heterocyclic structure enabling ATP-binding site interactions . Derivatives with substituents like 4-chlorophenyl or trifluoromethyl groups exhibit enhanced antitumor activity and selectivity in vitro .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in pyrazolo[3,4-d]pyrimidine derivatives?
Key SAR strategies include:
- Substituent variation at position 6 : Methyl or trifluoromethyl groups improve metabolic stability, while thiol (-SH) or amino (-NH₂) groups enhance solubility and target binding .
- Position 4 modifications : Chloro substituents increase electrophilicity, aiding covalent interactions with kinase catalytic domains .
- In vitro assays : Use MTT or PrestoBlue® viability assays on cancer cell lines (e.g., MRC-5SV2) to quantify IC₅₀ values and selectivity indices .
Q. How are contradictions in substituent effects resolved during drug design?
Discrepancies arise when substituents like 3’-hydroxy groups reduce activity despite predicted binding improvements. Systematic approaches involve:
- Comparative metabolic profiling : Assess stability in liver microsomes to rule out rapid degradation .
- Co-crystallization studies : Resolve binding modes using X-ray crystallography to identify steric clashes or unfavorable interactions .
- Computational docking : Simulate ligand-receptor interactions (e.g., with CDK2) to prioritize synthetically feasible analogs .
Q. What methodologies assess metabolic stability for preclinical candidates?
- Phase I metabolism : Incubate compounds with NADPH-fortified mouse/human liver microsomes (0.5 mg/mL) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Phase II metabolism : Test glucuronidation using UDP-glucuronosyltransferase (UGT) enzymes. Compounds like 3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives often show high stability, retaining >95% of the parent compound .
Q. How are in vivo efficacy studies designed for parasitic disease models?
- Acute Chagas disease model : Infect Swiss Webster mice with 10⁴ Trypanosoma cruzi blood trypomastigotes via intraperitoneal injection. Administer the compound orally (25 mg/kg/day for 5 days) and monitor parasitemia via blood smears or β-galactosidase assays .
- Survival endpoints : Track mortality over 30 days; compounds achieving >99% parasite suppression and 83% survival are prioritized .
Q. What green synthesis methods reduce environmental impact for pyrazolo[3,4-d]pyrimidines?
- Solvent-free mechanochemical synthesis : Ball-milling reagents (e.g., thiourea, aldehydes) minimizes waste and energy use .
- Microwave-assisted reactions : Accelerate cyclocondensation steps (e.g., 30 minutes vs. 24 hours) with ethanol/water mixtures as eco-friendly solvents .
- Catalyst recycling : Use immobilized palladium catalysts for Suzuki-Miyaura cross-coupling to reduce heavy metal waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
